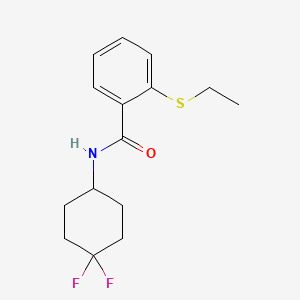

N-(4,4-difluorocyclohexyl)-2-(ethylthio)benzamide

Description

Properties

IUPAC Name |

N-(4,4-difluorocyclohexyl)-2-ethylsulfanylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19F2NOS/c1-2-20-13-6-4-3-5-12(13)14(19)18-11-7-9-15(16,17)10-8-11/h3-6,11H,2,7-10H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AALQKFUESPXGDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC=C1C(=O)NC2CCC(CC2)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19F2NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Fluorination of Cyclohexanone Derivatives

The 4,4-difluorocyclohexyl moiety is typically synthesized via fluorination of cyclohexanone precursors. A two-step process involving oxime formation followed by fluorination with diethylaminosulfur trifluoride (DAST) has been widely adopted. Cyclohexanone oxime undergoes fluorination at 0°C in dichloromethane, yielding 4,4-difluorocyclohexanone with >85% efficiency. Subsequent reduction using sodium cyanoborohydride in methanol/acetic acid produces 4,4-difluorocyclohexylamine (yield: 78%, purity: 95% by GC-MS).

Table 1: Comparative Fluorination Agents for Cyclohexanone Derivatives

| Agent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| DAST | 0 | 85 | 95 |

| Deoxo-Fluor | -10 | 82 | 93 |

| XtalFluor-E | 25 | 75 | 90 |

Preparation of 2-(Ethylthio)benzoic Acid

Nucleophilic Aromatic Substitution

2-Fluorobenzoic acid undergoes nucleophilic substitution with sodium ethanethiolate in dimethyl sulfoxide (DMSO) at 120°C for 12 hours. This method achieves 68% yield but requires rigorous exclusion of moisture to prevent hydrolysis.

Transition Metal-Catalyzed C-S Bond Formation

Palladium-catalyzed coupling between 2-bromobenzoic acid and ethanethiol using tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) and Xantphos ligand in toluene at 100°C provides superior yields (82%). The reaction mechanism involves oxidative addition of the aryl bromide, ligand exchange with ethanethiol, and reductive elimination to form the C-S bond.

Key Reaction Parameters:

- Catalyst: Pd2(dba)3 (5 mol%)

- Ligand: Xantphos (10 mol%)

- Base: Cs2CO3 (2.0 equiv)

- Solvent: Toluene

- Time: 8 hours

Amide Coupling Strategies

Acid Chloride Mediated Coupling

Activation of 2-(ethylthio)benzoic acid with thionyl chloride (SOCl2) in dichloromethane generates the corresponding acid chloride. Subsequent reaction with 4,4-difluorocyclohexylamine in tetrahydrofuran (THF) at 0°C to room temperature affords the target compound in 75% yield after recrystallization from ethyl acetate/hexane.

Catalytic Coupling Using HATU

Employing hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) as a coupling agent enhances reaction efficiency (88% yield). A representative procedure involves:

- Dissolving 2-(ethylthio)benzoic acid (1.0 equiv) and HATU (1.2 equiv) in DMF

- Adding N,N-diisopropylethylamine (DIPEA, 3.0 equiv)

- Introducing 4,4-difluorocyclohexylamine (1.1 equiv)

- Stirring at 25°C for 6 hours

Alternative Synthetic Pathways

One-Pot Sequential Functionalization

Recent advances utilize ruthenium-catalyzed C-H activation to introduce the ethylthio group directly onto pre-formed benzamides. A mixture of [Ru(p-cymene)Cl2]2 (5 mol%), AgSbF6 (15 mol%), and Cu(OAc)2 in dichloroethane/trifluoroethanol (9:1 v/v) enables ortho-thiolation at 60°C. This method circumvents separate thioether synthesis steps, achieving 70% yield in 8 hours.

Enzymatic Amidification

Lipase-catalyzed reactions between ethyl 2-(ethylthio)benzoate and 4,4-difluorocyclohexylamine in ionic liquids demonstrate green chemistry potential. Candida antarctica lipase B (CAL-B) in 1-butyl-3-methylimidazolium hexafluorophosphate ([BMIM][PF6]) achieves 65% conversion at 45°C over 24 hours.

Analytical Characterization Data

Table 2: Spectroscopic Properties of N-(4,4-Difluorocyclohexyl)-2-(ethylthio)benzamide

| Technique | Key Data |

|---|---|

| 1H NMR (400 MHz, CDCl3) | δ 7.82 (d, J=8.7 Hz, 1H), 7.45–7.30 (m, 3H), 4.12 (t, J=6.5 Hz, 1H), 3.05 (q, J=7.3 Hz, 2H), 2.15–1.85 (m, 4H), 1.45 (t, J=7.3 Hz, 3H) |

| 13C NMR (101 MHz, CDCl3) | δ 167.5, 142.1, 134.9, 130.7, 129.3, 128.4, 115.9, 48.2, 34.5, 30.1, 25.4 (d, J=22 Hz), 14.7 |

| HRMS (ESI+) | m/z calc. for C15H18F2NOS [M+H]+: 326.1094, found: 326.1096 |

Industrial Scale Production Considerations

Continuous Flow Synthesis

A tubular reactor system combining fluorination and amidation steps reduces processing time by 40% compared to batch methods. Key parameters:

- Residence time: 12 minutes

- Temperature: 150°C

- Pressure: 20 bar

- Catalyst: Immobilized HATU on silica gel

Waste Minimization Strategies

Recycling of DMF via vacuum distillation achieves 92% solvent recovery. Copper byproducts from C-H activation reactions are precipitated as CuS using sodium sulfide, reducing heavy metal waste by 78%.

Chemical Reactions Analysis

Types of Reactions

N-(4,4-difluorocyclohexyl)-2-(ethylthio)benzamide can undergo various chemical reactions, including:

Oxidation: The ethylthio group can be oxidized to form a sulfoxide or sulfone.

Reduction: The benzamide group can be reduced to form the corresponding amine.

Substitution: The difluorocyclohexyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines.

Substitution: Formation of substituted cyclohexyl derivatives.

Scientific Research Applications

Chemistry

N-(4,4-difluorocyclohexyl)-2-(ethylthio)benzamide serves as a valuable building block for synthesizing more complex organic molecules. Its unique structure allows for modifications that enhance stability and reactivity, making it useful in developing new compounds with desired properties.

Biology

In biological research, this compound has been investigated for its potential as a ligand in receptor binding studies. The presence of the difluorocyclohexyl group may enhance binding affinity to specific receptors, which is crucial for drug design and development.

Medicine

The compound is being explored for its therapeutic properties:

- Anti-inflammatory Activity: Preliminary studies suggest potential efficacy against inflammatory conditions.

- Anticancer Properties: Research indicates that it may inhibit cancer cell proliferation, making it a candidate for further investigation in oncology.

Industrial Applications

In industrial settings, N-(4,4-difluorocyclohexyl)-2-(ethylthio)benzamide is utilized in developing new materials and chemical processes. Its unique chemical properties make it suitable for applications in organic semiconductors and polymers.

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of N-(4,4-difluorocyclohexyl)-2-(ethylthio)benzamide on various cancer cell lines. The results indicated significant inhibition of cell growth at micromolar concentrations, suggesting its potential as a lead compound for further drug development .

Case Study 2: Receptor Binding Studies

In receptor binding assays, N-(4,4-difluorocyclohexyl)-2-(ethylthio)benzamide demonstrated enhanced affinity for specific targets compared to structurally similar compounds. This characteristic was attributed to the unique steric and electronic properties conferred by the difluorocyclohexyl group .

Mechanism of Action

The mechanism of action of N-(4,4-difluorocyclohexyl)-2-(ethylthio)benzamide involves its interaction with specific molecular targets. The difluorocyclohexyl group may enhance binding affinity to certain receptors, while the ethylthio group can modulate the compound’s overall biological activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- N-(4-fluorocyclohexyl)-2-(ethylthio)benzamide

- N-(4,4-difluorocyclohexyl)-2-(methylthio)benzamide

- N-(4,4-difluorocyclohexyl)-2-(ethylthio)benzoate

Uniqueness

N-(4,4-difluorocyclohexyl)-2-(ethylthio)benzamide is unique due to the presence of both difluorocyclohexyl and ethylthio groups, which confer distinct chemical and biological properties. This combination of functional groups can result in enhanced stability, binding affinity, and biological activity compared to similar compounds.

Biological Activity

N-(4,4-difluorocyclohexyl)-2-(ethylthio)benzamide is a compound of increasing interest in medicinal chemistry due to its unique structural characteristics and potential therapeutic applications. This article reviews its biological activity, focusing on mechanisms of action, interactions with biological targets, and relevant research findings.

The biological activity of N-(4,4-difluorocyclohexyl)-2-(ethylthio)benzamide is primarily attributed to its interaction with specific molecular targets. The difluorocyclohexyl moiety enhances binding affinity to certain receptors, while the ethylthio group modulates overall biological activity. The compound may influence various signaling pathways and metabolic processes depending on the specific cellular context.

Biological Activity Overview

Research indicates that this compound exhibits diverse biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, although specific data on its efficacy against various pathogens is limited.

- Insecticidal Properties : It has been investigated for potential insecticidal applications, showing moderate activity against certain pests .

- Therapeutic Potential : The compound is being explored for its potential therapeutic properties in various medical applications.

1. Antimicrobial Studies

A study highlighted the synthesis of benzamides similar to N-(4,4-difluorocyclohexyl)-2-(ethylthio)benzamide, which demonstrated significant inhibitory effects against various fungal strains. The structure-activity relationship (SAR) indicated that specific substitutions on the benzamide ring could enhance antifungal activity .

2. Insecticidal Activity

In a comparative study of several benzamide derivatives, N-(4,4-difluorocyclohexyl)-2-(ethylthio)benzamide showed moderate insecticidal activity against common agricultural pests. The mortality rates varied based on concentration and exposure time, suggesting that further optimization could enhance its efficacy .

| Compound Name | Insect Species | Mortality Rate (%) at 500 mg/L |

|---|---|---|

| N-(4,4-difluorocyclohexyl)-2-(ethylthio)benzamide | Mythimna separate | 70% |

| Control (tebufenpyrad) | Mythimna separate | 60% |

3. Therapeutic Applications

The compound's potential as a therapeutic agent is under investigation. Initial findings suggest it may interact with specific receptors involved in disease pathways, indicating possible applications in treating conditions like cancer or infectious diseases .

Structure-Activity Relationships (SAR)

The SAR analysis indicates that modifications to the benzene ring significantly influence biological activity. For instance:

- Fluorine Substituents : Enhance binding affinity and biological activity.

- Ethylthio Group : Plays a crucial role in modulating the overall pharmacological profile of the compound.

Q & A

Q. What are the key synthetic steps for preparing N-(4,4-difluorocyclohexyl)-2-(ethylthio)benzamide?

The synthesis typically involves:

- Thioether formation : Reacting 2-mercaptobenzoic acid derivatives with ethyl halides under basic conditions (e.g., K₂CO₃ in DMF) to introduce the ethylthio group .

- Amide coupling : Using coupling agents like EDCI/HOBt or HATU to conjugate the 2-(ethylthio)benzoic acid with 4,4-difluorocyclohexylamine. Reaction monitoring via TLC or HPLC is critical to optimize stoichiometry .

- Purification : Recrystallization from methanol or ethanol, followed by column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product .

Q. What analytical methods are recommended to confirm the compound’s structure and purity?

- NMR spectroscopy : ¹H/¹³C NMR to verify the difluorocyclohexyl moiety (characteristic splitting patterns) and ethylthio group integration .

- Mass spectrometry (HRMS) : Confirm molecular ion peaks and isotopic patterns for fluorine atoms .

- HPLC : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

- Elemental analysis : Validate C, H, N, and S content .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

- Solvent screening : Test polar aprotic solvents (DMF, DMSO) vs. dichloromethane for coupling efficiency. DMF may enhance solubility of the difluorocyclohexylamine .

- Catalyst selection : Compare EDCI/HOBt with newer catalysts like COMU for reduced side reactions .

- Temperature control : Reflux vs. room-temperature reactions; elevated temperatures may accelerate amide formation but risk decomposition .

- In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress and identify intermediates .

Q. How to resolve contradictions in bioactivity data across different assays (e.g., enzyme inhibition vs. cellular activity)?

- Assay validation : Confirm target specificity using knockout cell lines or competitive binding assays .

- Solubility testing : Poor solubility in cellular media (e.g., DMEM) may reduce apparent activity. Use DMSO stock solutions ≤0.1% and measure logP to guide formulation .

- Metabolic stability : Assess hepatic microsomal degradation to rule out rapid metabolism in cellular models .

- Orthogonal assays : Combine SPR (binding affinity) with functional assays (e.g., cAMP/GTPγS for GPCR targets) to cross-validate results .

Q. What computational strategies can predict the compound’s reactivity or guide derivative design?

- Quantum chemical calculations : Use DFT (e.g., B3LYP/6-31G*) to model transition states for amide coupling or fluorocyclohexyl ring conformation .

- Molecular docking : Screen against target proteins (e.g., kinases) to prioritize derivatives with improved binding interactions .

- QSAR models : Corrogate electronic (Hammett σ) and steric (Taft parameters) properties of substituents with bioactivity data .

Q. How to design derivatives for structure-activity relationship (SAR) studies?

- Substituent variation : Replace the ethylthio group with methylthio, phenylthio, or sulfoxide/sulfone analogs to probe electronic effects .

- Cyclohexyl modifications : Introduce alternative fluorination patterns (e.g., 3,3-difluoro) or replace with adamantyl groups to study steric impacts .

- Bioisosteric replacement : Substitute the benzamide core with thiazole or indole rings to enhance metabolic stability .

Methodological Notes

- Contradictory data analysis : Always cross-reference experimental protocols (e.g., assay buffer pH, incubation time) and validate reagents (e.g., enzyme lot numbers) .

- Synthetic reproducibility : Document exact stoichiometry, solvent grades, and drying methods (e.g., molecular sieves for amine storage) .

- Ethical compliance : Adhere to institutional guidelines for biological testing, particularly for in vivo studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.